2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide features a pyrazole core substituted with an ethylamino group and a 3-(o-tolyl)-1,2,4-oxadiazole moiety. The acetamide group is linked to a 2-ethoxyphenyl ring.
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-4-26-23-20(24-28-22(30-34-24)16-11-7-6-10-15(16)3)21(25)31(29-23)14-19(32)27-17-12-8-9-13-18(17)33-5-2/h6-13H,4-5,14,25H2,1-3H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLYJSWTOFPEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features multiple functional groups, including a pyrazole and oxadiazole moiety, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 461.5 g/mol. The presence of the ethylamino and ethoxyphenyl groups enhances its pharmacological potential.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide exhibit significant anticancer properties. For instance, compounds with similar oxadiazole structures showed promising antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These compounds were found to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM, indicating their potential as effective anticancer agents compared to standard treatments like doxorubicin .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown notable antimicrobial activity against various bacterial strains. A study evaluated the antibacterial efficacy of similar compounds against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets. Molecular docking studies suggest that the oxadiazole moiety facilitates binding to active sites of enzymes involved in cancer cell proliferation and bacterial growth inhibition. This interaction can lead to the disruption of essential cellular processes such as DNA replication and protein synthesis.
Case Studies
A recent case study involving the synthesis of related oxadiazole derivatives demonstrated their effectiveness in vitro against cancer cell lines and bacterial cultures. The derivatives were evaluated for their cytotoxicity using standard assays, revealing that modifications in the chemical structure significantly influenced their biological activity. Notably, compounds with simpler structures often exhibited higher potency, suggesting that structural complexity may not always correlate with increased activity .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of this compound possess significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Case Study:
A study conducted by Rajesekaran et al. (2020) evaluated several pyrazole derivatives for their anticancer activity. Compounds similar to 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide showed IC50 values ranging from 5 µM to 15 µM against MCF-7 breast cancer cells, indicating potent anticancer effects .
2. Antioxidant Activity
The presence of the oxadiazole ring in the compound enhances its antioxidant properties. Research suggests that it can scavenge free radicals and reduce oxidative stress in cellular systems.
Case Study:
In experiments assessing antioxidant activity, related compounds demonstrated significant inhibition of lipid peroxidation at concentrations as low as 10 µg/mL, suggesting their potential protective role against oxidative damage .
3. Antipsychotic Potential
Recent investigations into the psychopharmacological effects of this compound reveal its potential as an antipsychotic agent. Unlike traditional antipsychotics that primarily target dopamine receptors, this compound may act through alternative pathways.
Case Study:
Behavioral tests on animal models indicated that derivatives of this compound reduced symptoms associated with psychosis without the common side effects linked to conventional treatments .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
- Synthetic Challenges: The target compound’s ethylamino and o-tolyl groups may require precise reaction conditions (e.g., palladium catalysis for C-N coupling, as seen in ) .
- Crystallography : SHELX software () is critical for resolving steric effects induced by o-tolyl in crystal structures.
- Activity Optimization : Substituting the oxadiazole’s aryl group (e.g., from 4-methoxyphenyl to o-tolyl) could fine-tune target selectivity in drug design .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reagents/catalysts are employed?
The compound is synthesized via multi-step reactions involving:
- Oxadiazole and pyrazole ring formation : Refluxing with pyridine and Zeolite (Y-H) as catalysts to facilitate heterocyclic bond formation .
- Amide coupling : Using chloroacetyl chloride or similar acylating agents in the presence of triethylamine to form acetamide linkages .
- Purification : Recrystallization from ethanol or ethanol-DMF mixtures to ensure purity . Key reagents include substituted phenyl oxazolones, hydrazine derivatives, and bases like sodium hydroxide to control pH during critical steps .
Q. How is the compound structurally characterized in academic studies?
- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic/heterocyclic protons .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography (if available): Resolves stereochemistry and confirms substituent positioning on the oxadiazole and pyrazole rings .
Q. What preliminary biological assays are used to evaluate its activity?
- Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition studies : Screening against kinases or proteases linked to disease pathways .
- ADME profiling : Solubility, plasma stability, and metabolic stability in microsomal assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst comparison : Zeolite (Y-H) vs. acidic/basic catalysts in oxadiazole formation (e.g., pyridine enhances regioselectivity by stabilizing intermediates) .
- Temperature control : Reflux at 150°C for heterocyclic ring closure vs. lower temperatures (20–25°C) for amide coupling to minimize side reactions .
- Solvent effects : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Zeolite (Y-H) + pyridine | 85–90% yield |
| Temperature | 150°C (reflux) | Complete conversion |
| Solvent | Ethanol (recrystallization) | ≥95% purity |
Q. How can contradictory data in biological activity be resolved?
- Structural analogs : Compare antiproliferative activity of derivatives (e.g., replacing o-tolyl with 4-chlorophenyl alters steric effects and target binding) .
- Target validation : Use siRNA or CRISPR to confirm whether activity correlates with specific enzyme inhibition (e.g., EGFR or PI3K pathways) .
- Metabolite profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from breakdown products .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Model interactions with kinase ATP-binding pockets using AutoDock or Schrödinger .
- HOMO-LUMO analysis : Predict electron-rich regions (e.g., oxadiazole ring) for nucleophilic attack .
- MESP mapping : Identify electrostatic potential hotspots for hydrogen bonding with biological targets .
Q. How do substituents on the o-tolyl and ethoxyphenyl groups influence bioactivity?
- Electron-withdrawing groups (e.g., Cl on phenyl): Enhance enzyme inhibition by increasing electrophilicity .
- Steric effects : Bulky o-tolyl groups may reduce binding affinity to shallow enzyme pockets but improve selectivity .
- Ethoxy group : Enhances solubility and pharmacokinetics via hydrophilic interactions .
Methodological Guidance
Q. What analytical techniques are critical for resolving synthetic intermediates?
- TLC monitoring : Use silica gel plates with UV visualization to track reaction progress .
- Column chromatography : Separate polar byproducts (e.g., unreacted hydrazines) using hexane/ethyl acetate gradients .
- HPLC-PDA : Quantify purity (>98%) and detect trace impurities in final products .
Q. How to design analogs for improved metabolic stability?
- Bioisosteric replacement : Substitute labile ester groups with stable oxadiazoles .
- Deuterium incorporation : Replace hydrogen atoms in metabolically vulnerable positions (e.g., methyl groups) .
- Prodrug strategies : Mask polar groups (e.g., acetamide) with cleavable linkers for enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
